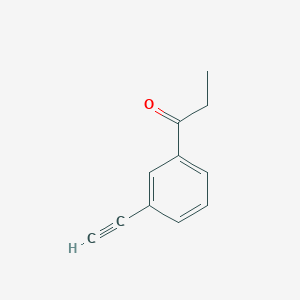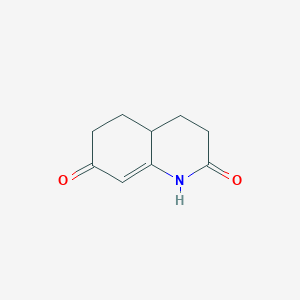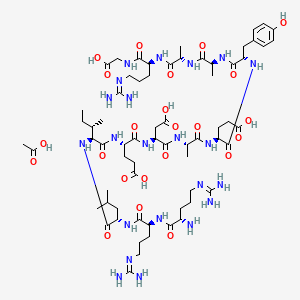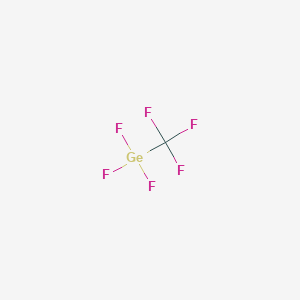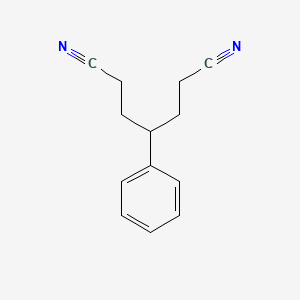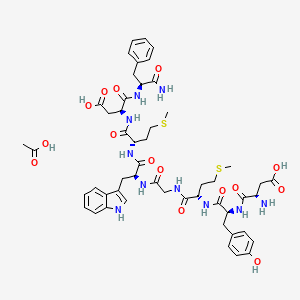
2-Fluoroethanol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethanol is an organic compound with the formula CH₂FCH₂OH. It is a colorless liquid and one of the simplest stable fluorinated alcohols. Historically, it was used as a pesticide, but its use has declined due to its toxicity. Formic acid, with the formula HCOOH, is the simplest carboxylic acid and is naturally found in the venom of ants and bees. It is a colorless liquid with a pungent odor and is used in various industrial applications.
Preparation Methods
2-Fluoroethanol
- Reaction: ClCH₂CH₂OH + KF → FCH₂CH₂OH + KCl
Synthetic Routes: 2-Fluoroethanol can be synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein reaction.
Industrial Production: Similar procedures start from (1,3)-dioxolan-2-one or 2-bromoethanol.
Formic Acid
Synthetic Routes: Formic acid can be produced by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide.
Industrial Production: It is also produced as a byproduct in the manufacture of acetic acid.
Chemical Reactions Analysis
2-Fluoroethanol
Oxidation: In a basic solution, 2-fluoroethanol undergoes dehydrofluorination to give acetaldehyde.
Substitution: Reaction with trifluoromethanesulfonic anhydride in the presence of a base gives the triflate ester.
Formic Acid
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to formaldehyde and methanol under specific conditions.
Scientific Research Applications
2-Fluoroethanol
Chemistry: Used in the synthesis of various fluorinated compounds and as a solvent in organic reactions.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Employed in the development of PET radiotracers for imaging.
Formic Acid
Mechanism of Action
Comparison with Similar Compounds
2-Fluoroethanol
Similar Compounds: 2-Chloroethanol, 2-Bromoethanol, and 2-Iodoethanol.
Uniqueness: 2-Fluoroethanol is less toxic compared to its chloro and bromo analogs and has unique applications in PET imaging.
Formic Acid
Properties
CAS No. |
462-76-0 |
|---|---|
Molecular Formula |
C3H7FO3 |
Molecular Weight |
110.08 g/mol |
IUPAC Name |
2-fluoroethanol;formic acid |
InChI |
InChI=1S/C2H5FO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3) |
InChI Key |
XZSCEYXJKVGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


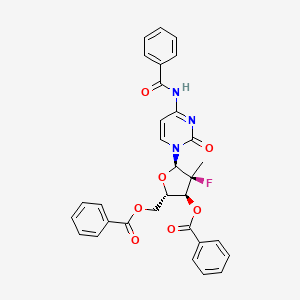
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
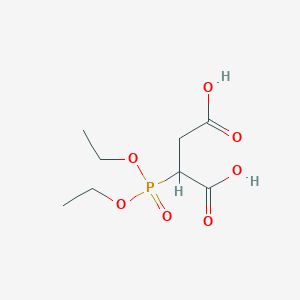
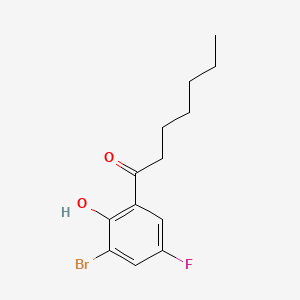
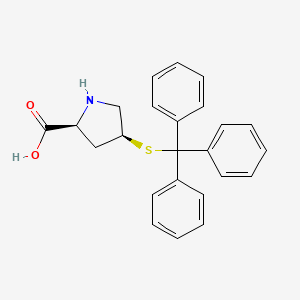
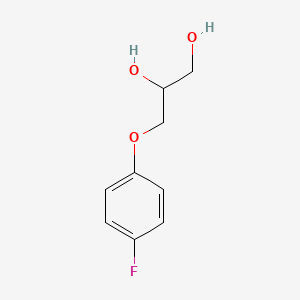
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
